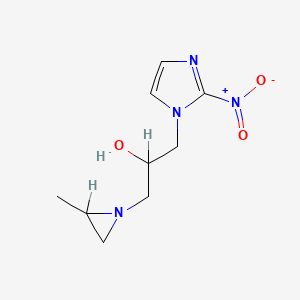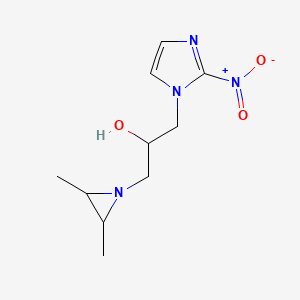
(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Research p75 Neurotrophin Receptor Inhibition
NSC49652 has been identified as a potent and selective inhibitor of the death receptor p75NTR (p75 neurotrophin receptor), which is involved in cancer cell death. It induces profound conformational changes in the receptor, triggering apoptosis in cancer cells, particularly melanoma cells .
DNA Defect Recognition
The compound’s structure allows it to be studied as a structural probe for nucleic acids, with a focus on recognizing DNA defects. This is crucial due to the association of DNA defects with various types of cancers .
Fluorescent Probes and Biological Imaging
Derivatives of (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one have been developed for use in fluorescent probes and biological imaging. These applications take advantage of the luminescence properties of the compound, making it useful for environmentally sensitive probes .
Wirkmechanismus
Target of Action
NSC49652, also known as (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE or (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, is a reversible, orally active agonist of the p75 neurotrophin receptor (p75NTR) . This receptor, also known as NGFR, TNFRSF16, and CD271, is the primary target of NSC49652 .
Mode of Action
NSC49652 targets the transmembrane domain of p75NTR . By binding to this domain, NSC49652 can influence the receptor’s function and induce changes in the cell .
Pharmacokinetics
It is described as an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The exact details of its metabolism and excretion remain to be elucidated.
Result of Action
NSC49652’s interaction with p75NTR induces apoptosis and affects the viability of melanoma cells . This suggests that NSC49652 could potentially be used in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNZUBUBIULHB-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
CAS RN |
2875-25-4 | |
| Record name | NSC49652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)






![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)





